molecular formula C15H18N4O5S2 B2724547 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide CAS No. 2194903-57-4

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide

Cat. No.: B2724547
CAS No.: 2194903-57-4
M. Wt: 398.45
InChI Key: RKNQJYXJEAHJEH-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide (CAS 2194903-57-4) is a synthetic small molecule with a molecular formula of C15H18N4O5S2 and a molecular weight of 398.46 g/mol . This benzamide derivative features a 1,2,5-thiadiazole heterocycle linked via a piperidine sulfonyl group, a structural motif of significant interest in medicinal chemistry. Thiadiazole rings are known as bioisosteres of pyrimidine bases, which are fundamental components of nucleic acids . This characteristic allows thiadiazole-containing compounds to potentially interfere with DNA replication processes, making them valuable scaffolds for investigating novel anti-proliferative agents in oncology research . While the specific biological profile of this compound is under investigation, derivatives of the 1,3,4-thiadiazole isomer have demonstrated a wide range of therapeutic activities in published studies, including antimicrobial, antifungal, and anticancer properties, highlighting the broader research relevance of the thiadiazole pharmacophore . The compound has a topological polar surface area of 161 Ų and an XLogP3 value of 0.9, indicating favorable physicochemical properties for research applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-quality compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical and bioactivity screening studies.

Properties

IUPAC Name

2-methoxy-5-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-23-13-3-2-11(8-12(13)15(16)20)26(21,22)19-6-4-10(5-7-19)24-14-9-17-25-18-14/h2-3,8-10H,4-7H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNQJYXJEAHJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the attachment of the piperidine ring, and the final coupling with the methoxybenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and piperidine moiety are key functional groups that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone
  • **{[4-(1-piperidinyl)-1,2,5-thiadiazol-3-yl]oxy}acetic acid

Uniqueness

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structure

The compound consists of a benzamide core substituted with a methoxy group and a piperidine moiety linked to a thiadiazole. The structural design aims to enhance its interaction with biological targets, particularly in cancer therapy.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
A549 (Lung Cancer)0.28Inhibits tubulin polymerization
SK-MEL-2 (Skin Cancer)0.52Induces apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)0.35Modulates cell cycle arrest
HCT15 (Colon Cancer)0.45Interferes with DNA synthesis

The compound demonstrated significant inhibitory activity against multiple human cancer cell lines, suggesting a broad-spectrum anticancer potential.

The mechanisms by which this compound exerts its effects include:

  • Tubulin Binding : The compound binds to tubulin, preventing its polymerization, which is crucial for mitotic spindle formation during cell division.
  • Apoptosis Induction : It promotes apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.

Case Studies

Several case studies have investigated the efficacy of this compound in vivo and in vitro:

  • In Vivo Efficacy : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was attributed to both direct cytotoxic effects and modulation of the tumor microenvironment.
  • In Vitro Studies : In vitro assays using MTT and colony formation assays confirmed that the compound effectively reduces cell viability and colony formation in treated cancer cells.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Reacting a benzamide precursor with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Piperidine functionalization : Coupling the thiadiazole-3-yloxy group to the piperidine ring via nucleophilic substitution or Mitsunobu reactions .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product. Yields range from 70–94%, depending on reaction optimization .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperidine-thiadiazole connectivity .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 483.12) .
  • Infrared spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. What preliminary biological screening data exist for this compound?

Structural analogs (e.g., sulfonamide-linked benzamides) show:

  • Antitumor activity : IC₅₀ values of 0.5–10 µM against 60 cancer cell lines (NCI-60 panel) .
  • Enzyme inhibition : Potential interaction with kinases or Bcl-2 family proteins, inferred from molecular docking studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Strategies include:

  • Piperidine modification : Replace the thiadiazole-3-yloxy group with other heterocycles (e.g., oxadiazole or triazole) to assess steric/electronic effects .
  • Sulfonamide substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity .
  • In vitro assays : Test derivatives against specific cancer cell lines (e.g., leukemia HL-60 or breast MCF-7) to correlate structural changes with potency .

Q. What experimental approaches address contradictions in biological activity data?

Discrepancies may arise from assay conditions or target variability. Mitigation involves:

  • Standardized protocols : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Multi-parametric analysis : Use dose-response curves and time-dependent activity measurements to validate IC₅₀ values .
  • Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., Bcl-2) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

Advanced methodologies include:

  • Cellular thermal shift assays (CETSA) : Identify direct protein targets by measuring thermal stability shifts .
  • Transcriptomic profiling : RNA-seq to map downstream pathways (e.g., apoptosis or cell cycle regulation) .
  • In vivo models : Evaluate pharmacokinetics (e.g., oral bioavailability in rodents) and efficacy in xenograft models .

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